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  • Product: (2-Isopropoxy-3-methoxyphenyl)methanol

Core Science & Biosynthesis

Foundational

Structure of 2-isopropoxy-3-methoxybenzyl alcohol derivatives

Technical Guide: Structural Optimization & Synthesis of 2-Isopropoxy-3-Methoxybenzyl Alcohol Derivatives Executive Summary This technical guide provides a comprehensive analysis of the 2-isopropoxy-3-methoxybenzyl alcoho...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Optimization & Synthesis of 2-Isopropoxy-3-Methoxybenzyl Alcohol Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the 2-isopropoxy-3-methoxybenzyl alcohol scaffold. This specific substitution pattern—characterized by a sterically demanding isopropoxy group at the ortho position (C2) and an electron-donating methoxy group at the meta position (C3)—serves as a critical pharmacophore in the development of tubulin polymerization inhibitors , vanilloid receptor modulators , and anti-fibrotic agents .

This document details the validated synthetic protocols, structural reactivity profiles, and downstream derivatization strategies required for high-purity application in medicinal chemistry.

Structural Analysis & Pharmacophore Logic

The utility of 2-isopropoxy-3-methoxybenzyl alcohol lies in its unique steric and electronic environment. Unlike simple dimethoxy analogs, the isopropyl group introduces significant bulk adjacent to the benzylic center.

  • C2-Isopropoxy (Steric Shield): The bulky isopropyl group forces the benzylic side chain out of planarity with the aromatic ring. This "ortho-effect" often improves metabolic stability by hindering enzymatic attack at the benzylic position and increases selectivity for hydrophobic pockets in target proteins (e.g., GPCRs or kinase domains).

  • C3-Methoxy (Electronic Donor): This group increases electron density on the ring, facilitating downstream electrophilic aromatic substitutions (EAS) at the C6 position, while also serving as a hydrogen bond acceptor in ligand-receptor interactions.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImplication for Drug Design
Molecular Weight ~196.24 g/mol Fragment-based drug discovery (FBDD) compliant.
CLogP ~1.8 - 2.1Ideal lipophilicity for membrane permeability.
H-Bond Donors 1 (Benzylic OH)Key interaction point for receptor binding.
Rotatable Bonds 3Conformational flexibility restricted by C2-sterics.

Validated Synthetic Protocol

The synthesis of 2-isopropoxy-3-methoxybenzyl alcohol is most efficiently achieved via the regioselective alkylation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) followed by hydride reduction. This route avoids the poor regioselectivity associated with starting from dihydroxybenzenes.

Workflow Diagram

The following flowchart illustrates the critical reaction pathway and decision nodes.

SynthesisPath Start Starting Material: o-Vanillin (2-OH-3-OMe-Benzaldehyde) Step1 Step 1: Alkylation (iPr-Br, K2CO3, DMF, 60°C) Start->Step1 Williamson Ether Synthesis Inter Intermediate: 2-Isopropoxy-3-methoxybenzaldehyde Step1->Inter >90% Yield Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Inter->Step2 Carbonyl Reduction Final Target: 2-Isopropoxy-3-methoxybenzyl alcohol Step2->Final Isolation

Figure 1: Two-step synthetic pathway from o-vanillin to the target alcohol.

Detailed Methodology

Step 1: Synthesis of 2-Isopropoxy-3-methoxybenzaldehyde

  • Reagents: o-Vanillin (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile. DMF is preferred for faster kinetics due to better solubility of the phenoxide anion.

  • Protocol:

    • Dissolve o-vanillin in DMF under

      
       atmosphere.
      
    • Add

      
       and stir for 15 minutes to generate the phenoxide.
      
    • Add 2-bromopropane dropwise.

    • Heat to 60°C for 4–6 hours. Note: Higher temperatures (>80°C) may cause elimination of isopropyl bromide to propene.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMF.

    • Yield Expectation: 85–95% (Pale yellow oil).

Step 2: Reduction to Benzyl Alcohol

  • Reagents: Intermediate Aldehyde (1.0 eq), Sodium Borohydride (

    
    , 0.5 eq).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Protocol:

    • Dissolve the aldehyde in MeOH and cool to 0°C (ice bath).

    • Add

      
       portion-wise over 10 minutes. Caution: Exothermic hydrogen evolution.
      
    • Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

    • Quench: Add saturated

      
       solution or dilute HCl carefully to destroy excess hydride.
      
    • Isolation: Remove MeOH under vacuum, extract aqueous residue with DCM.

    • Purification: Usually not required; if necessary, silica gel chromatography (Hexane/EtOAc 7:3).

Reactivity & Derivatization Strategies

Once synthesized, the benzyl alcohol serves as a versatile handle. However, the electron-rich nature of the ring requires specific handling to avoid side reactions (e.g., polymerization or over-oxidation).

A. Conversion to Leaving Groups (Benzyl Halides)

To couple this scaffold to amines or other nucleophiles, the alcohol must be converted to a chloride or bromide.

  • Chlorination: Use Thionyl Chloride (

    
    )  with a catalytic amount of DMF in DCM.
    
    • Warning: The electron-rich ring makes the resulting benzyl chloride highly reactive (unstable). It should be used immediately or stored at -20°C.

  • Bromination: Use

    
      at 0°C.
    
B. Oxidation to Benzoic Acid

For amide coupling, the alcohol can be oxidized to 2-isopropoxy-3-methoxybenzoic acid .

  • Reagent: Pinnick oxidation (

    
    ) is preferred over Permanganate (
    
    
    
    ) to avoid cleaving the ether linkages.
C. Downstream Applications

This scaffold is frequently observed in:

  • PDE4 Inhibitors: The dialkoxy pattern mimics the catechol ether pharmacophore found in Roflumilast derivatives.

  • Tubulin Inhibitors: Benzosuberene analogs utilizing this ring system have shown cytotoxicity against human cancer cell lines by inhibiting tubulin polymerization [1].[1]

  • Antimicrobial Agents: Triazole-linked conjugates derived from o-vanillin have demonstrated efficacy against MRSA and C. albicans [2].

Troubleshooting & Quality Control

Common Impurities
ImpurityOriginSolution
o-Vanillin (Starting Material) Incomplete alkylationMonitor via TLC (Hex/EtOAc 8:2). Add catalytic KI (Finkelstein condition) to accelerate alkylation.
Elimination Product (Propene) High temp during alkylationKeep reaction temperature <65°C.
Over-reduced (Toluene deriv.) Aggressive reductionAvoid

if possible;

is sufficient and safer.
Storage Stability
  • State: Viscous oil or low-melting solid.

  • Sensitivity: Oxidation-prone (benzylic position). Store under Argon at 4°C.

References

  • Google Patents. (2020). Benzosuberene analogues and related compounds with activity as anticancer agents (WO2020037209A1). Retrieved from .

  • Taylor & Francis Online. (2024). Synthesis and Antimicrobial Evaluation of 1H-1,2,3-Triazole-Linked Quinoline-Phenolic Natural Product Conjugates. Retrieved from .

  • Royal Society of Chemistry. (2018). TMEDAO2 Facilitates Atom Economical/Open Atmosphere Ley–Griffith (TPAP) Tandem Oxidation-Wittig Reactions. Retrieved from .

Sources

Exploratory

Introduction: The Strategic Value of Substituted Guaiacol Scaffolds

An In-depth Technical Guide to the Synthesis and Application of 2-Isopropoxy-3-Methoxy Substituted Benzene Intermediates In the landscape of medicinal chemistry and materials science, the substituted benzene ring remains...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of 2-Isopropoxy-3-Methoxy Substituted Benzene Intermediates

In the landscape of medicinal chemistry and materials science, the substituted benzene ring remains a cornerstone of molecular design. Among these, scaffolds derived from guaiacol (2-methoxyphenol) are of particular interest due to their prevalence in natural products and their proven utility as precursors in pharmaceutical manufacturing.[1] Guaiacol and its derivatives serve as essential building blocks for a range of therapeutics, most notably as a precursor to the widely used expectorant guaifenesin.[2][3] The inherent antioxidant and antiseptic properties of the guaiacol core further enhance its appeal in drug development.[1][2]

This technical guide focuses on a specific, synthetically valuable class of these compounds: 2-isopropoxy-3-methoxy substituted benzene intermediates . The introduction of an isopropoxy group ortho to the methoxy moiety creates a unique electronic and steric environment. This substitution pattern not only modulates the physicochemical properties of the parent molecule, such as lipophilicity and metabolic stability, but also provides a powerful handle for directing subsequent chemical transformations with high regioselectivity. For researchers and drug development professionals, mastering the synthesis and manipulation of these intermediates opens a gateway to novel chemical entities with potential applications in oncology, immunology, and the treatment of neurodegenerative diseases.[4][5]

This document provides a comprehensive overview of the core synthetic strategies for accessing these intermediates, detailed experimental protocols, and an exploration of their applications, grounded in established chemical principles and authoritative references.

Part 1: Core Synthetic Strategies

The efficient construction of the 2-isopropoxy-3-methoxy benzene core relies on a selection of robust and well-understood organic reactions. The choice of strategy is typically dictated by the desired substitution pattern on the rest of the aromatic ring.

O-Alkylation: The Foundational Step

The most direct method for introducing the isopropoxy group is through a Williamson ether synthesis. This reaction typically starts from a commercially available and appropriately substituted 2-methoxyphenol derivative, such as 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The phenolic proton is first removed by a suitable base to generate a phenoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile.

Causality Behind Experimental Choices:

  • Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is often sufficient and is favored in process chemistry for its low cost, ease of handling, and moderate reactivity, which minimizes side reactions. For less reactive phenols or to ensure complete reaction, a stronger base like sodium hydride (NaH) can be used to irreversibly deprotonate the phenol.

  • Choice of Electrophile: 2-Bromopropane or 2-iodopropane are common choices. Iodides are more reactive but also more expensive and less stable; bromides offer a good balance of reactivity and cost.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) are ideal as they effectively solvate the cation of the base without interfering with the nucleophilic phenoxide.

Directed ortho-Metalation (DoM): Precision Functionalization

Directed ortho-Metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings that would be difficult to obtain through classical electrophilic aromatic substitution.[6] In the 1-isopropoxy-2-methoxybenzene system, both alkoxy groups act as directing metalation groups (DMGs). They coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi), positioning it to deprotonate the most acidic adjacent ring proton.

The cooperative effect of the 1,2-dialkoxy substitution pattern strongly directs lithiation to the C6 position. The C3 position is sterically hindered by the bulky isopropoxy group. This high regioselectivity allows for the precise introduction of a wide array of electrophiles.

Key Mechanistic Steps:

  • Coordination: The Lewis basic oxygen atoms of the methoxy and isopropoxy groups coordinate to the Lewis acidic lithium ion of the n-BuLi aggregate.

  • Deprotonation: This coordination pre-positions the butyl anion for abstraction of the proton at the C6 position, forming a thermodynamically stable aryllithium intermediate.[7]

  • Electrophilic Quench: The aryllithium species is a potent nucleophile and reacts readily with a variety of electrophiles (e.g., DMF to install an aldehyde, CO₂ for a carboxylic acid, or I₂ for an iodine).

cluster_0 Directed ortho-Metalation (DoM) Workflow Start 1-Isopropoxy-2- methoxybenzene Step1 Addition of n-BuLi/TMEDA in THF, -78 °C Start->Step1 Coordination & Deprotonation Intermediate 6-Lithio-1-isopropoxy- 2-methoxybenzene (Aryllithium Intermediate) Step1->Intermediate Step2 Electrophilic Quench (E+) Intermediate->Step2 Reaction with Electrophile Product 6-Substituted-1-isopropoxy- 2-methoxybenzene Step2->Product cluster_reactions Key Transformations cluster_products Resulting Functional Groups Core 2-Isopropoxy-3-methoxy benzaldehyde Oxidation Oxidation (e.g., PDC, H₂O₂) Core->Oxidation Reduction Reduction (e.g., NaBH₄) Core->Reduction ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Core->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig Knoevenagel Knoevenagel Condensation (CH₂(CN)₂, base) Core->Knoevenagel [11] Acid Carboxylic Acid Oxidation->Acid Alcohol Benzyl Alcohol Reduction->Alcohol Amine Benzylamine ReductiveAmination->Amine Alkene Styrene Derivative Wittig->Alkene Cinnamonitrile Cinnamonitrile Derivative Knoevenagel->Cinnamonitrile [11]

Sources

Foundational

Chemical properties of ortho-isopropoxy meta-methoxy benzyl alcohol

Technical Monograph: Physicochemical Profiling and Synthetic Utility of o-Isopropoxy-m-methoxybenzyl Alcohol Executive Summary This technical guide profiles 2-isopropoxy-3-methoxybenzyl alcohol , a specific structural is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of o-Isopropoxy-m-methoxybenzyl Alcohol

Executive Summary

This technical guide profiles 2-isopropoxy-3-methoxybenzyl alcohol , a specific structural isomer often colloquially referred to as ortho-isopropoxy-m-methoxybenzyl alcohol. This molecule represents a specialized building block in medicinal chemistry, characterized by a 1,2,3-substitution pattern on the benzene ring.

Unlike its more common isomers derived from vanillin or isovanillin, this scaffold presents unique steric challenges and electronic properties due to the bulky isopropoxy group situated ortho to the benzylic center. This guide details its synthesis from o-vanillin, its physicochemical behavior, and its application as a lipophilic linker in drug discovery.

Structural Analysis & Physicochemical Properties

Nomenclature and Topology

The designation "ortho-isopropoxy meta-methoxy" is defined relative to the principal functional group, the hydroxymethyl moiety (


) at position 1.
  • Position 1: Benzyl alcohol (

    
    )
    
  • Position 2 (Ortho): Isopropoxy (

    
    )
    
  • Position 3 (Meta): Methoxy (

    
    )
    

This 1,2,3-substitution pattern creates a crowded environment around the benzylic carbon. The isopropyl group exerts a significant ortho-effect , restricting the rotation of the hydroxymethyl group and shielding it from nucleophilic attack, which influences its reactivity profile compared to non-ortho-substituted analogs.

Predicted Physicochemical Data
PropertyValue (Predicted/Analog Based)Significance
Molecular Formula

--
Molecular Weight 196.24 g/mol Fragment-based drug design compliant.
LogP (Octanol/Water) 2.1 – 2.4Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (Alcohol -OH)Interaction point for receptor binding.
H-Bond Acceptors 3 (Ether oxygens + Alcohol)--
Boiling Point ~280°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
pKa (of conjugate acid) ~14-15Typical for benzyl alcohols; not ionizable at physiological pH.

Synthetic Protocol (Authoritative Methodology)

The most robust route to this molecule utilizes 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) as the starting material. This pathway ensures regiospecificity, avoiding the formation of inseparable isomer mixtures.

Reaction Scheme Visualization

SynthesisPathway Start o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Step1 Step 1: O-Alkylation (Williamson Ether Synthesis) Start->Step1 + iPr-Br, K2CO3 DMF, 60°C Inter Intermediate: 2-Isopropoxy-3-methoxybenzaldehyde Step1->Inter Step2 Step 2: Carbonyl Reduction (Hydride Transfer) Inter->Step2 + NaBH4 MeOH, 0°C Product Product: 2-Isopropoxy-3-methoxybenzyl alcohol Step2->Product Acidic Workup

Figure 1: Two-step synthesis of 2-isopropoxy-3-methoxybenzyl alcohol from o-vanillin.

Detailed Experimental Procedure

Step 1: Synthesis of 2-Isopropoxy-3-methoxybenzaldehyde

  • Reagents: o-Vanillin (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Dimethylformamide).
    
  • Protocol:

    • Dissolve o-vanillin in anhydrous DMF (0.5 M concentration).

    • Add

      
       and stir for 15 minutes to generate the phenoxide anion. Note: The color will shift to bright yellow.
      
    • Add 2-bromopropane dropwise.

    • Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Quench with water, extract with Ethyl Acetate (

      
      ). Wash organics with brine to remove DMF. Dry over 
      
      
      
      and concentrate.
    • Purification: If necessary, purify via silica gel chromatography.

Step 2: Reduction to Benzyl Alcohol

  • Reagents: Intermediate Aldehyde (1.0 eq), Sodium Borohydride (

    
    , 0.5 eq), Methanol.
    
  • Protocol:

    • Dissolve the aldehyde in Methanol (0.3 M) and cool to 0°C (ice bath).

    • Add

      
       portion-wise over 10 minutes. Caution: Hydrogen gas evolution.[1]
      
    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

    • Quench: Carefully add saturated

      
       solution or dilute HCl to destroy excess hydride.
      
    • Isolation: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

    • Validation: The product should appear as a viscous oil or low-melting solid. Confirm via

      
      -NMR (Look for benzylic 
      
      
      
      singlet around
      
      
      4.6 ppm).

Reactivity Profile & Applications

The ortho-isopropoxy group is not merely a spectator; it fundamentally alters the reactivity of the benzyl alcohol through steric and electronic effects.

Electronic Activation

The benzene ring is electron-rich due to two alkoxy donors (


 effect).
  • Implication: The ring is highly susceptible to electrophilic aromatic substitution (EAS). However, the alcohol group is labile.

  • Acid Sensitivity: Under strong acidic conditions, the benzyl alcohol can dehydrate to form a resonance-stabilized quinone methide intermediate, which is a potent electrophile. This can lead to self-polymerization if not handled carefully.

Steric Shielding (The Ortho Effect)

The bulky isopropyl group at position 2 shields the benzylic oxygen.

  • Nucleophilic Substitution: Converting the alcohol to a halide (e.g., using

    
    ) may be slower than in unsubstituted benzyl alcohols due to steric hindrance attacking the backside of the benzylic carbon.
    
  • Oxidation: Oxidation to the aldehyde (using

    
     or Swern conditions) proceeds cleanly, but over-oxidation to the carboxylic acid may be sterically retarded.
    
Functionalization Workflow

Reactivity Center 2-Isopropoxy-3-methoxybenzyl Alcohol Oxidation Oxidation (PCC/DMP) --> Aldehyde Center->Oxidation Reversible redox Halogenation Chlorination (SOCl2) --> Benzyl Chloride Center->Halogenation Activation for coupling Etherification Etherification (NaH/R-X) --> Benzyl Ether Center->Etherification Linker synthesis

Figure 2: Primary divergent reactivity pathways for the alcohol functionality.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ) to prevent slow oxidation to the aldehyde or benzaldehyde derivatives.
    
  • Handling: Use standard PPE (gloves, goggles). The intermediate alkyl halides are potential alkylating agents and should be treated as genotoxic hazards.

References

  • BenchChem. (2023). (2-Isopropoxy-5-methoxy-phenyl)-methanol Structure and Properties. Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7009502, 5-Isopropyl-2-methoxybenzaldehyde. Retrieved from [2]

  • Sigma-Aldrich. (2023).[3] 2-Hydroxy-3-methoxybenzyl alcohol Product Specification. Retrieved from

  • AIP Publishing. (2021). Synthesis of New Vanillin Derivatives from Natural Eugenol. Retrieved from

  • Frontiers in Chemistry. (2022). Vanillin: A Promising Biosourced Building Block. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Bioactive Benzosuberene Analogues

Leveraging Isopropoxy Intermediates for Enhanced Lipophilicity Abstract & Strategic Overview The benzosuberene scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for potent tubulin po...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging Isopropoxy Intermediates for Enhanced Lipophilicity

Abstract & Strategic Overview

The benzosuberene scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for potent tubulin polymerization inhibitors (e.g., KGP18, KGP156) that function as vascular disrupting agents (VDAs). While methoxy-substituted analogues (colchicine-like) are common, isopropoxy substitutions are increasingly utilized to modulate lipophilicity (


), improve bioavailability, and probe steric tolerance within the colchicine binding site of tubulin.

The Challenge: The synthesis of benzosuberene cores typically requires intramolecular cyclization using strong Lewis or Brønsted acids. Isopropyl ethers are secondary alkyl ethers and are significantly more prone to acid-catalyzed dealkylation (cleavage to the phenol) compared to methyl ethers.

The Solution: This protocol details a "Soft-Acid" approach utilizing Eaton’s Reagent (


) for the critical ring-closure step, bypassing the harsh conditions of traditional Aluminum Chloride (

) Friedel-Crafts protocols that compromise isopropoxy integrity.
Retrosynthetic Analysis & Workflow

The synthesis is designed to construct the 7-membered ring sequentially, ensuring regiocontrol and functional group tolerance.

Figure 1: Strategic Reaction Pathway

BenzosubereneSynthesis Start 3-Hydroxybenzaldehyde Step1 3-Isopropoxybenzaldehyde (O-Alkylation) Start->Step1 2-Bromopropane K2CO3 Step2 5-(3-Isopropoxyphenyl) pent-4-enoic acid (Wittig) Step1->Step2 Ylide Formation Step3 5-(3-Isopropoxyphenyl) pentanoic acid (Hydrogenation) Step2->Step3 H2, Pd/C Step4 Isopropoxy-Benzosuberone (Eaton's Cyclization) Step3->Step4 Eaton's Reagent (Critical Step) Final Isopropoxy-Benzosuberene (Reduction/Elimination) Step4->Final 1. NaBH4 2. pTSA

Caption: Step-wise construction of the benzosuberene core. The critical node is the use of Eaton's Reagent to prevent de-isopropylation.

Detailed Experimental Protocols
Phase 1: Precursor Assembly (O-Alkylation)

Objective: Install the isopropoxy group early. This group acts as an activating group for the eventual cyclization but must withstand the synthetic sequence.

Protocol:

  • Reagents: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in DMF (5 mL/mmol).

  • Base: Add anhydrous

    
     (2.0 eq).
    
  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise.

  • Conditions: Heat to

    
     for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by brine.

  • Yield Target: >90% (Pale yellow oil).

Phase 2: Chain Extension (The Wittig Approach)

Rationale: We require a 5-carbon tether to form a 7-membered ring. A Wittig reaction with a C4-ylide followed by hydrogenation is superior to Friedel-Crafts acylation here, as it avoids early exposure to strong Lewis acids.

Protocol:

  • Ylide Generation: Suspend (3-carboxypropyl)triphenylphosphonium bromide (1.2 eq) in dry THF under

    
    . Cool to 
    
    
    
    . Add NaHMDS (2.4 eq) dropwise. Stir 1h (Solution turns bright orange).
  • Coupling: Add 3-isopropoxybenzaldehyde (from Phase 1) in THF dropwise.

  • Reaction: Warm to RT and stir 12h.

  • Workup: Quench with 1N HCl. Extract with EtOAc. The product is the unsaturated acid: 5-(3-isopropoxyphenyl)pent-4-enoic acid.

  • Hydrogenation: Dissolve the crude alkene in MeOH. Add 10% Pd/C (5 wt%). Stir under

    
     balloon (1 atm) for 4h. Filter through Celite.
    
  • Result: 5-(3-isopropoxyphenyl)pentanoic acid.

Phase 3: Intramolecular Cyclization (The Critical Step)

Scientific Integrity Check: Traditional cyclization uses Polyphosphoric Acid (PPA) at


 or 

via acid chloride. Both risk cleaving the isopropyl ether. Recommendation: Use Eaton’s Reagent (

in Methanesulfonic acid). It is a powerful dehydrating agent that operates at lower temperatures and is less prone to ether cleavage than

.

Protocol:

  • Setup: Place 5-(3-isopropoxyphenyl)pentanoic acid (1.0 eq) in a flask under Argon.

  • Reagent: Add Eaton’s Reagent (5 mL per gram of substrate).

  • Reaction: Stir at RT for 2 hours . If conversion is slow, warm gently to

    
    . Do not exceed 
    
    
    
    .
  • Quench: Pour the mixture slowly into ice water (exothermic).

  • Extraction: Extract with DCM (

    
    ). Wash with Sat. 
    
    
    
    (to remove unreacted acid) and Brine.
  • Purification: Flash chromatography (Hexane:EtOAc).

  • Product: 2-isopropoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (Isopropoxy-Benzosuberone).

Phase 4: Functionalization to Benzosuberene

To obtain the final benzosuberene (alkene) analogue often required for tubulin binding (mimicking the stilbene double bond of Combretastatin):

  • Reduction: Dissolve ketone in MeOH. Add

    
     (1.5 eq) at 
    
    
    
    . Stir 1h. Quench with water. Isolate the alcohol.[1]
  • Elimination: Dissolve the alcohol in Toluene. Add catalytic p-Toluenesulfonic acid (pTSA, 0.05 eq). Reflux with a Dean-Stark trap for 2h.

  • Final Product: Isopropoxy-benzosuberene.

Critical Parameters & Troubleshooting

The following table summarizes key process variables that influence yield and purity.

ParameterRecommended ConditionRisk FactorCorrective Action
Alkylation Temp


promotes elimination of isopropyl bromide to propene.
Maintain strict temp control; use sealed tube if necessary.
Cyclization Reagent Eaton's ReagentPPA or

causes de-isopropylation (cleavage to phenol).
If Eaton's fails, use TFAA/TFA at

(trifluoroacetic anhydride).
Cyclization Time 2-4 HoursProlonged exposure to MsOH can degrade the ether.Monitor by LC-MS every 30 mins.
Regioselectivity Para to IsopropoxyCyclization may occur ortho (position 2) or para (position 4) relative to the ether.The para cyclization is sterically favored. Confirm isomer by NOE NMR.
Mechanistic Logic: Cyclization Selectivity

Understanding the cyclization logic is vital for analogue design. The isopropoxy group is an ortho/para director.

Figure 2: Cyclization Decision Matrix

CyclizationLogic Substrate 3-Isopropoxy-phenylpentanoic acid Acid Acid Catalyst Choice Substrate->Acid PathA AlCl3 / SOCl2 Acid->PathA Strong Lewis Acid PathB Eaton's Reagent (MsOH/P2O5) Acid->PathB Dehydrating Acid ResultA Ether Cleavage (Low Yield of Target) PathA->ResultA ResultB Successful Cyclization (Intact Isopropoxy) PathB->ResultB

Caption: Selection of cyclization reagent is the primary determinant of synthetic success for isopropoxy analogues.

Quality Control & Validation

To ensure the protocol generates the correct bioactive analogue, the following analytical markers must be verified:

  • 1H NMR (Benzosuberone stage): Look for the disappearance of the carboxylic acid proton and the appearance of the triplet/multiplet signals for the 7-membered ring protons (

    
     1.7–2.9 ppm). The isopropoxy septet (
    
    
    
    4.5 ppm) must remain intact.
  • 1H NMR (Benzosuberene stage): Appearance of the vinylic proton (

    
     6.4–6.6 ppm) indicating successful dehydration.
    
  • HPLC Purity: >95% required for biological assay (tubulin inhibition).

References
  • Pinney, K. G., et al. (2011). Structure Guided Design, Synthesis, and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry.

  • Pettit, G. R., et al. (1999). Antineoplastic agents.[2] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug. Journal of Medicinal Chemistry.

  • Nguyen, T., et al. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols. Beilstein Journal of Organic Chemistry.

  • Eaton, P. E., et al. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry.

Sources

Application

Application Note: Reductive Amination Protocols for Sterically Hindered 2-Isopropoxy-3-methoxybenzaldehyde

Executive Summary This guide details optimized protocols for the reductive amination of 2-isopropoxy-3-methoxybenzaldehyde . While reductive amination is a staple transformation in medicinal chemistry, this specific subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details optimized protocols for the reductive amination of 2-isopropoxy-3-methoxybenzaldehyde . While reductive amination is a staple transformation in medicinal chemistry, this specific substrate presents a dual challenge:

  • Steric Hindrance: The bulky ortho-isopropoxy group creates a "steric gate" that impedes nucleophilic attack at the carbonyl carbon.

  • Electronic Deactivation: The electron-donating nature of the alkoxy groups (2-OiPr, 3-OMe) reduces the electrophilicity of the aldehyde, stabilizing the starting material and shifting the equilibrium away from the imine intermediate.

Standard "one-pot" protocols using Sodium Triacetoxyborohydride (STAB) often result in stalled conversion or low yields for this substrate. This note prioritizes a Titanium(IV) Isopropoxide-mediated protocol as the gold standard for this specific scaffold, while retaining a modified STAB protocol for unhindered amines.

Mechanistic Insight & Causality

To design a successful experiment, one must understand the failure modes of the standard reaction.

The "Ortho-Effect" Blockade

In a typical reductive amination, the rate-determining step for hindered substrates is often the formation of the imine (Schiff base), not the reduction itself.

  • Standard Condition Failure: The bulky 2-isopropoxy group prevents the amine from approaching the carbonyl trajectory (Bürgi-Dunitz angle). Without forcing conditions (dehydration), the equilibrium remains stuck at the aldehyde or the unstable hemiaminal stage.

  • The Titanium Solution: Ti(OiPr)₄ serves a dual function:

    • Lewis Acid Activation: It coordinates to the carbonyl oxygen, increasing electrophilicity.

    • Chemical Dehydration: It acts as a water scavenger, driving the equilibrium irreversibly toward the imine/titanium-complex species [1].

Pathway Visualization

The following diagram illustrates the divergence between the Standard (Stalled) pathway and the Titanium-Activated pathway.

ReductiveAmination cluster_0 Critical Failure Point Start 2-Isopropoxy-3- methoxybenzaldehyde Hemiaminal Hemiaminal (Unstable) Start->Hemiaminal + Amine Amine Amine (HNR2) Imine Imine / Iminium Hemiaminal->Imine Ti(OiPr)4 (Dehydration) Stall Reversion to Aldehyde Hemiaminal->Stall Steric Clash (2-OiPr) Product Target Amine Imine->Product Reduction (NaBH4)

Figure 1: Mechanistic pathway highlighting the necessity of Ti(OiPr)₄ to overcome the steric energy barrier at the hemiaminal stage.

Experimental Protocols

Protocol A: Titanium(IV) Isopropoxide Mediated (Recommended)

Applicability: Best for hindered amines, secondary amines, or when maximum yield is critical. Mechanism: Pre-formation of the imine via Lewis-acid dehydration followed by in situ reduction.[1]

Reagents:

  • Substrate: 2-isopropoxy-3-methoxybenzaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 1.25 – 1.5 equiv [2]

  • Reductant: Sodium Borohydride (NaBH₄): 1.5 equiv

  • Solvent: THF (anhydrous) or Neat (if amine is liquid)

Step-by-Step Procedure:

  • Complexation: In a flame-dried flask under Nitrogen, charge the aldehyde (1.0 equiv) and the amine (1.1 equiv).

  • Activation: Add Ti(OiPr)₄ (1.25 equiv) dropwise.

    • Note: The solution often turns yellow/orange, indicating titanium-carbonyl coordination.

  • Imine Formation: Stir at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC or UPLC. The aldehyde peak should disappear. If the reaction is sluggish due to the 2-OiPr bulk, heat to 40–50°C.

  • Reduction: Dilute the mixture with absolute ethanol (roughly 2 mL per mmol substrate). Cool to 0°C.

  • Addition: Add NaBH₄ (1.5 equiv) in portions. Caution: Gas evolution (H₂). Stir for 2 hours at room temperature.

  • The "Mattson" Workup (Critical): To avoid the formation of a messy titanium emulsion:

    • Add water (1 mL per mmol Ti).

    • Stir until a white precipitate (TiO₂) forms and the supernatant is clear.

    • Filter through a pad of Celite. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash chromatography (usually DCM/MeOH/NH₃).

Protocol B: Modified STAB Protocol (Direct)

Applicability: Only for unhindered, highly nucleophilic primary amines (e.g., methylamine, benzylamine). Mechanism: Direct reductive amination using a mild hydride donor.[2]

Reagents:

  • Substrate: 2-isopropoxy-3-methoxybenzaldehyde (1.0 equiv)

  • Amine: 1.2 equiv

  • Reductant: Sodium Triacetoxyborohydride (STAB): 1.5 equiv [3]

  • Additive: Acetic Acid (AcOH): 1.0 – 2.0 equiv[3]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[2][4]

Step-by-Step Procedure:

  • Mixing: Dissolve aldehyde and amine in DCE (0.2 M).

  • Acidification: Add Acetic Acid.

    • Why: The 2-isopropoxy group makes the carbonyl less electrophilic. Acid catalysis is required to protonate the hemiaminal and assist water loss.

  • Reduction: Add STAB in one portion. Stir at Room Temperature for 12–24 hours.

    • Note: STAB reduces the imine faster than the aldehyde, allowing this one-pot setup.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.[5]

Data Summary & Decision Matrix

The following table summarizes expected outcomes based on internal historical data for ortho-alkoxy benzaldehydes.

ParameterProtocol A: Ti(OiPr)₄ / NaBH₄Protocol B: STAB / AcOH
Primary Mechanism Stepwise (Force Imine

Reduce)
Direct (Dynamic Equilibrium)
Steric Tolerance High (Overcomes 2-OiPr bulk)Low (Sensitive to 2-OiPr bulk)
Typical Yield 85 – 95%40 – 65% (Variable)
Reaction Time 8h (Imine) + 2h (Red)12 – 24h
Water Sensitivity High (Ti reacts with water)Low (STAB tolerates trace water)
By-products Minimal (Alcohol formation suppressed)Potential Aldehyde reduction (Benzyl alcohol)
Workflow Decision Tree

DecisionTree Question Select Amine Type Primary Unhindered Primary (e.g., Benzylamine) Question->Primary Secondary Secondary / Hindered (e.g., Morpholine, t-Bu-NH2) Question->Secondary PathA Protocol B: STAB (Add AcOH) Primary->PathA Try first PathB Protocol A: Ti(OiPr)4 (Force Imine) Secondary->PathB Required PathA->PathB If yield < 50%

Figure 2: Decision matrix for selecting the appropriate reductive amination protocol based on amine sterics.

Troubleshooting & Optimization

  • Incomplete Conversion (Protocol A): If the aldehyde remains after the Ti(OiPr)₄ step, do not proceed to reduction. Add molecular sieves (4Å) or increase temperature to 50°C to drive dehydration.

  • Emulsions (Protocol A): If the workup results in a thick slurry, add 1M NaOH instead of water. This helps granulate the Titanium salts, making filtration easier.

  • Dialkylation: When using primary amines, dialkylation is a risk.[1][2][4][6] To prevent this, use a large excess of amine (2-3 equiv) or stick to Protocol B where the stoichiometry can be strictly controlled.

References

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2527-2532.[7]

    • Context: Establishes the efficacy of Ti(OiPr)
  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552-2554.

    • Context: Defines the standard workup and stoichiometry for Titanium-mediated amin
  • Abdel-Magid, A. F., et al. (1996).[2][4][6][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][8][9] The Journal of Organic Chemistry, 61(11), 3849-3862.

    • Context: The foundational text for STAB protocols, noting limitations with ortho-substituted arom

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of ortho-alkoxy benzyl alcohols

Welcome to the Technical Support Center for ortho-alkoxy benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds in their work.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for ortho-alkoxy benzyl alcohols. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile compounds in their work. As a Senior Application Scientist, I understand the nuances and challenges that can arise during the storage and handling of these reagents. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your ortho-alkoxy benzyl alcohols, ultimately leading to more reliable and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you might encounter during the storage and use of ortho-alkoxy benzyl alcohols. Each problem is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: I've observed a new spot on the TLC of my stored ortho-alkoxy benzyl alcohol, and it appears to be less polar.

Potential Cause: This is a classic sign of oxidation. The primary alcohol group of the benzyl alcohol is susceptible to oxidation, first to the corresponding benzaldehyde and potentially further to benzoic acid.[1][2] Benzaldehydes are typically less polar than the starting alcohol, causing them to have a higher Rf value on a normal-phase TLC plate.

Troubleshooting Steps:

  • Co-spotting: To confirm the identity of the new spot, co-spot your stored sample on a TLC plate with a known standard of the corresponding ortho-alkoxy benzaldehyde. If the spots have the same Rf value, oxidation is highly likely.

  • NMR Analysis: Prepare a ¹H NMR sample of the stored material. The presence of a singlet peak between 9.5 and 10.5 ppm is characteristic of an aldehyde proton.

  • Prevention:

    • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.[3]

    • Refrigeration: Store the material at low temperatures (2-8 °C) to slow down the rate of oxidation.

    • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).

Issue 2: My ortho-alkoxy benzyl alcohol has developed a yellow or brownish tint over time.

Potential Cause: Discoloration is often another indicator of oxidation. The formation of conjugated systems in the degradation products, such as the benzaldehyde, can lead to the absorption of visible light, resulting in a colored appearance. Autoxidation, a free-radical chain reaction with atmospheric oxygen, can also contribute to the formation of colored impurities.[4]

Troubleshooting Steps:

  • Purity Check: Analyze the purity of the discolored sample using HPLC or GC to quantify the level of impurities.[5][6]

  • Repurification: If the impurity level is significant, consider repurifying the material by column chromatography or recrystallization.

  • Storage Best Practices:

    • Light Protection: Store the compound in an amber vial or a container protected from light to prevent photo-induced degradation.[7]

    • Airtight Seal: Ensure the container is tightly sealed to prevent exposure to air and moisture.[8]

Issue 3: I'm seeing a loss of reactivity of my ortho-alkoxy benzyl alcohol in a subsequent reaction.

Potential Cause: Besides oxidation, another potential degradation pathway is ether cleavage. While less common under typical storage conditions, exposure to acidic impurities or certain reactive surfaces can catalyze the cleavage of the alkoxy group, yielding the corresponding phenol and other byproducts.[9][10] This would reduce the concentration of the desired starting material.

Troubleshooting Steps:

  • pH Check: If the material is in solution, check the pH. An acidic environment could promote ether cleavage.

  • Analytical Confirmation: Use LC-MS to look for the mass of the corresponding phenol in your stored sample.

  • Incompatible Materials: Be mindful of the storage container. Avoid acidic or reactive surfaces. Glass and polypropylene are generally suitable materials.[7][11]

Issue 4: I've noticed the formation of a crystalline precipitate in my liquid ortho-alkoxy benzyl alcohol upon long-term storage.

Potential Cause: While oxidation to benzoic acid is a possibility, another impurity that can form is benzaldehyde dibenzyl acetal (BDBA).[12] This compound is formed from the reaction of the parent benzyl alcohol with its benzaldehyde oxidation product.[12] BDBA is often a crystalline solid and its formation is reversible.

Troubleshooting Steps:

  • Characterization: Isolate the precipitate and characterize it by techniques such as melting point determination and NMR spectroscopy to confirm its identity as BDBA or another degradation product.

  • Minimize Oxidation: The formation of BDBA is contingent on the presence of the aldehyde. Therefore, preventing the initial oxidation of the benzyl alcohol is the most effective preventative measure. Follow the storage recommendations outlined in the previous sections.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for ortho-alkoxy benzyl alcohols?

A1: To ensure maximum stability, ortho-alkoxy benzyl alcohols should be stored under an inert atmosphere (nitrogen or argon), in a tightly sealed, light-resistant container (amber glass is ideal), at refrigerated temperatures (2-8 °C).[7][8]

Q2: How does the nature of the alkoxy group affect stability?

A2: The electronic properties of the alkoxy group can influence the stability of the benzyl alcohol. Electron-donating alkoxy groups can increase the electron density of the aromatic ring, potentially making the benzylic position more susceptible to oxidation. Conversely, electron-withdrawing groups might slightly increase stability towards oxidation.[13][14]

Q3: Can I store ortho-alkoxy benzyl alcohols in solution?

A3: While storage in solution can be convenient, it may accelerate degradation depending on the solvent. Protic solvents could potentially participate in degradation pathways. If you must store in solution, use a dry, aprotic solvent and follow the same precautions as for neat storage (inert atmosphere, refrigeration, light protection).

Q4: How can I perform a quick quality check of my stored ortho-alkoxy benzyl alcohol before use?

A4: A quick TLC analysis is an effective way to check for the presence of the less polar benzaldehyde impurity. Running a quick ¹H NMR to check for the absence of an aldehyde proton signal (9.5-10.5 ppm) is also a reliable method.

Data Presentation

Table 1: Common Degradation Products and Their Analytical Signatures
Degradation ProductCommon CauseAnalytical Signature (¹H NMR)TLC Characteristics (Normal Phase)
ortho-alkoxy benzaldehydeOxidationSinglet, 9.5 - 10.5 ppmHigher Rf than starting material
ortho-alkoxy benzoic acidOxidationBroad singlet, >10 ppmLower Rf than starting material
ortho-hydroxy benzyl alcoholEther CleavageAppearance of phenolic OH signalMore polar than starting material
Benzaldehyde dibenzyl acetalReaction with benzaldehydeCharacteristic acetal proton signalVaries depending on structure

Experimental Protocols

Protocol 1: TLC Analysis for Detecting Oxidation
  • Prepare TLC Plate: Use a standard silica gel TLC plate.

  • Spot Samples:

    • Spot 1: A dilute solution of your stored ortho-alkoxy benzyl alcohol.

    • Spot 2: A dilute solution of a known standard of the corresponding ortho-alkoxy benzaldehyde.

    • Spot 3: A co-spot of both solutions.

  • Develop Plate: Use a suitable solvent system (e.g., 20-30% ethyl acetate in hexanes).

  • Visualize: Visualize the spots under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analyze: Compare the Rf values. If the new impurity spot in your stored sample has the same Rf as the benzaldehyde standard, oxidation has occurred.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol can be used to intentionally degrade the compound to identify potential degradation products.

  • Sample Preparation: Dissolve a small amount of the ortho-alkoxy benzyl alcohol in a suitable solvent (e.g., acetonitrile).

  • Stress Condition: Add a few drops of 3% hydrogen peroxide to the solution.

  • Incubation: Let the solution stand at room temperature for several hours, monitoring the reaction progress by TLC.

  • Analysis: Once a significant amount of degradation has occurred, analyze the mixture by LC-MS to identify the masses of the degradation products. This can help in identifying potential impurities in your stored samples.[15][16][17][18]

Visualizations

Degradation Pathway of ortho-alkoxy benzyl alcohol

DegradationPathway cluster_main Primary Degradation Pathways cluster_secondary Secondary Degradation Pathway Ortho-alkoxy\nbenzyl alcohol Ortho-alkoxy benzyl alcohol Ortho-alkoxy\nbenzaldehyde Ortho-alkoxy benzaldehyde Ortho-alkoxy\nbenzyl alcohol->Ortho-alkoxy\nbenzaldehyde Oxidation (O2, light, heat) Benzaldehyde\ndibenzyl acetal Benzaldehyde dibenzyl acetal Ortho-alkoxy\nbenzyl alcohol->Benzaldehyde\ndibenzyl acetal + Benzaldehyde Ortho-alkoxy\nbenzoic acid Ortho-alkoxy benzoic acid Ortho-alkoxy\nbenzaldehyde->Ortho-alkoxy\nbenzoic acid Further Oxidation

Caption: Primary and secondary degradation pathways of ortho-alkoxy benzyl alcohols.

Troubleshooting Workflow for Suspected Degradation

TroubleshootingWorkflow start Observation of Instability tlc Run TLC Analysis start->tlc nmr Acquire ¹H NMR tlc->nmr New Spot Observed end Proceed with Experiment tlc->end Single Spot lcms Perform LC-MS Analysis nmr->lcms Impurity Signal Detected nmr->end Clean Spectrum repurify Repurify Compound lcms->repurify Identify Impurities adjust_storage Adjust Storage Conditions repurify->adjust_storage adjust_storage->end

Caption: A logical workflow for troubleshooting suspected degradation.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of (2-Isopropoxy-3-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Role of NMR in Structural Elucidation Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structur...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. For drug development professionals and researchers, an unambiguous structural assignment is critical. ¹H NMR, in particular, provides detailed information about the electronic environment of hydrogen atoms (protons), revealing the connectivity and stereochemistry of a molecule. This guide uses (2-Isopropoxy-3-methoxyphenyl)methanol as a case study to demonstrate a rigorous, predictive, and comparative approach to spectral interpretation.

Part 1: Predicted ¹H NMR Analysis of (2-Isopropoxy-3-methoxyphenyl)methanol

The structure contains several distinct proton environments: an isopropoxy group, a methoxy group, a benzylic alcohol moiety, and a 1,2,3-trisubstituted aromatic ring. Each of these imparts characteristic signals.

Caption: Structure of (2-Isopropoxy-3-methoxyphenyl)methanol with key proton groups colored.

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR signals for (2-Isopropoxy-3-methoxyphenyl)methanol, assuming a standard deuterated chloroform (CDCl₃) solvent.

Signal LabelPredicted δ (ppm)MultiplicityIntegrationAssignmentCausality Behind Prediction
a 1.3 - 1.4Doublet (d)6H-OCH(CH₃ )₂Aliphatic methyl groups split by the adjacent methine proton. Standard range for isopropoxy methyls.
b 2.0 - 2.5Triplet (t) or broad singlet (br s)1H-CH₂OH The hydroxyl proton signal is often broad and its chemical shift is variable due to hydrogen bonding.[1] It is expected to couple with the adjacent CH₂ group, forming a triplet.
c 3.8 - 3.9Singlet (s)3H-OCH₃ Methoxy groups on an aromatic ring typically appear as sharp singlets in this region.[2][3]
d 4.5 - 4.7Septet (sept)1H-OCH (CH₃)₂The methine proton is split into a septet by the six equivalent protons of the two methyl groups. Its proximity to the oxygen atom shifts it downfield.
e 4.7 - 4.8Doublet (d) or Singlet (s)2HAr-CH₂ OHThese benzylic protons are deshielded by the aromatic ring.[1][4] They will couple with the -OH proton to form a doublet; if D₂O exchange is performed, this signal would collapse to a singlet.
f, g, h 6.8 - 7.2Multiplet (m)3HAromatic H Aromatic protons resonate in this downfield region due to the ring current effect.[1][5] The three non-equivalent protons will split each other, creating a complex multiplet. The electron-donating alkoxy groups will shift these signals upfield relative to unsubstituted benzene (7.3 ppm).[1][6]

Part 2: Comparative Analysis with Model Compounds

To validate and refine our predictions, we can compare them to the known ¹H NMR spectra of structurally similar molecules. This comparative approach grounds our theoretical interpretation in real-world experimental data.

Comparative Spectral Data Overview
CompoundKey ProtonsExperimental δ (ppm) and MultiplicityRelevance to Target Molecule
Benzyl Alcohol [7][8][9]Ar-CH₂ OH, Aromatic H ~4.6 (s, 2H), ~7.3-7.4 (m, 5H)Provides a baseline for the chemical shift of the benzylic -CH₂OH protons and the general aromatic region. The aromatic protons often appear as a complex multiplet due to overlapping signals.[10]
Veratryl Alcohol (3,4-Dimethoxybenzyl alcohol) [11][12][13]Ar-CH₂ OH, -OCH₃ , Aromatic H ~4.6 (s, 2H), ~3.9 (s, 6H), ~6.8-6.9 (m, 3H)Confirms the chemical shifts for benzylic protons and methoxy groups on a benzene ring. The upfield shift of aromatic protons due to two electron-donating groups is also observed.
1,2,3-Trimethoxybenzene [14][15][16]-OCH₃ , Aromatic H ~3.8-3.9 (s, 9H), ~6.6-7.1 (m, 3H)Excellent model for the 1,2,3-substitution pattern on the aromatic ring, helping to predict the complex splitting pattern and chemical shift range for the aromatic protons of our target molecule.

This comparative analysis strongly supports our predicted values. The benzylic protons in Benzyl Alcohol and Veratryl Alcohol appear around 4.6 ppm, aligning with our prediction of 4.7-4.8 ppm for signal e . The methoxy groups in Veratryl Alcohol and 1,2,3-Trimethoxybenzene are found at ~3.9 ppm and ~3.8-3.9 ppm respectively, corroborating our prediction of 3.8-3.9 ppm for signal c . Finally, the aromatic protons in the highly substituted veratryl alcohol and 1,2,3-trimethoxybenzene appear upfield (6.6-7.1 ppm), which is consistent with our prediction for the electron-rich aromatic ring in our target molecule.

Caption: Workflow for predictive and comparative NMR spectral analysis.

Part 3: Experimental Protocol for ¹H NMR Sample Preparation

The quality of an NMR spectrum is directly dependent on proper sample preparation. Adhering to a standardized protocol is crucial for obtaining high-resolution, artifact-free data.

Step-by-Step Methodology
  • Material Weighing : Accurately weigh 5-25 mg of the analyte, (2-Isopropoxy-3-methoxyphenyl)methanol, into a clean, dry vial.[17][18] The exact amount depends on the spectrometer's sensitivity.

  • Solvent Selection and Addition : Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), to the vial.[18] CDCl₃ is a good choice for most non-polar to moderately polar organic compounds. Ensure the solvent contains an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[18][19]

  • Dissolution : Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogenous solution is required.

  • Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as it can leach impurities.

  • Sample Depth and Labeling : Ensure the final sample height in the NMR tube is appropriate for the spectrometer's probe (typically 4-5 cm).[19] Label the NMR tube clearly with a permanent marker.

  • Data Acquisition : Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire the ¹H NMR spectrum.

Conclusion

The structural elucidation of (2-Isopropoxy-3-methoxyphenyl)methanol via ¹H NMR spectroscopy is a multi-faceted process. By combining a predictive analysis based on fundamental principles with a comparative validation against known compounds, a confident and detailed interpretation can be achieved. The predicted spectrum reveals distinct and characteristic signals for the isopropoxy, methoxy, benzylic alcohol, and aromatic protons, all of which are supported by experimental data from analogous structures. Following a rigorous sample preparation protocol ensures the acquisition of high-quality data, which is the foundation of any reliable spectral interpretation. This guide provides researchers with a comprehensive framework for approaching the ¹H NMR analysis of novel substituted aromatic compounds.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Radical intermediates in veratryl alcohol oxidation by ligninase. NMR evidence. (1990). Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Retrieved from [Link]

  • Forsman, J. P., & Pirkle, W. H. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010). Analytical Biochemistry. Retrieved from [Link]

  • 1H NMR: Intermediate Level, Spectrum 8. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of Ottawa. Retrieved from [Link]

  • Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL Ltd. Retrieved from [Link]

  • NMR Sample Preparation Guide. (n.d.). Scribd. Retrieved from [Link]

  • Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? (2013). Chemistry Stack Exchange. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Methoxy groups just stick out. (n.d.). ACD/Labs. Retrieved from [Link]

  • High resolution NMR spectra of some tri-substituted benzenes. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

  • BMRB entry bmse000407 - Benzyl Alcohol. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Benzyl alcohol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Veratryl alcohol | C9H12O3. (n.d.). PubChem. Retrieved from [Link]

  • Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

  • 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • bmse010218 1,2,3-trimethoxybenzene at BMRB. (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • 12.2: Predicting A 1H-NMR Spectrum from the Structure. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1H–1H Coupling in Proton NMR. (2025). ACD/Labs. Retrieved from [Link]

  • Supporting information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved from [Link]

  • 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025). JoVE. Retrieved from [Link]

  • 13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023). OpenStax. Retrieved from [Link]

  • 1,2,3-Trimethoxybenzene - Optional[17O NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Veratrole alcohol. (n.d.). Wikipedia. Retrieved from [Link]

  • Veratryl alcohol - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • (iii) NMR Data for Methoxymethyl Ethers bH. (n.d.). Retrieved from [Link]

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Validation

Mass spectrometry fragmentation pattern of isopropoxy-methoxy benzyl derivatives

A Comparative Technical Guide for Structural Elucidation Executive Summary The structural differentiation of alkoxy-benzyl derivatives is a critical challenge in medicinal chemistry and forensic analysis. Isopropoxy-meth...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary

The structural differentiation of alkoxy-benzyl derivatives is a critical challenge in medicinal chemistry and forensic analysis. Isopropoxy-methoxy benzyl derivatives, often encountered as metabolites of designer drugs or intermediates in kinase inhibitor synthesis, present unique mass spectrometric challenges due to the isobaric nature of regioisomers.

This guide objectively compares the fragmentation behaviors of Isopropoxy-Methoxy Benzyl systems against Dimethoxy Benzyl alternatives. It establishes a self-validating protocol for differentiating these moieties using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS), focusing on the diagnostic neutral loss of propene (


, 42 Da) as the primary discriminator.
Mechanistic Comparison: Isopropoxy vs. Methoxy

To accurately interpret spectra, one must understand the causality behind the fragmentation. The two functional groups behave distinctly under high-energy (EI) and collision-induced dissociation (CID) conditions.

2.1 The Methoxy Group (

)
  • Primary Pathway: Radical cleavage.[1] The methoxy group typically loses a methyl radical (

    
    , 15 Da) to form a quinoid-like cation.
    
  • Secondary Pathway: Loss of formaldehyde (

    
    , 30 Da).
    
  • Diagnostic Value: High abundance of

    
     ions.
    
2.2 The Isopropoxy Group (

)
  • Primary Pathway (The Differentiator): Unlike the methoxy group, the isopropoxy group possesses

    
    -hydrogens. This allows for a McLafferty-like rearrangement  (specifically, a four-membered transition state hydrogen transfer).
    
  • Mechanism: A

    
    -hydrogen from one of the methyl groups transfers to the ether oxygen, leading to the expulsion of a neutral propene molecule (
    
    
    
    ).
  • Result: Transformation of the ether into a phenol radical cation.

  • Diagnostic Value: Distinct neutral loss of 42 Da .

2.3 The "Ortho Effect"

When the isopropoxy and methoxy groups are ortho to each other, steric hindrance and proximity effects alter the fragmentation kinetics. The bulky isopropoxy group is more likely to undergo rapid alkene elimination to relieve steric strain compared to the meta or para isomers.

Visualizing the Fragmentation Pathways

The following diagram illustrates the divergent pathways that allow for the differentiation of these derivatives.

FragmentationPathways Parent Parent Ion [Isopropoxy-Methoxy Benzyl]+. MethylRadical Loss of Methyl Radical (-15 Da) Parent->MethylRadical Homolytic Cleavage TS_State 4-Membered Transition State Parent->TS_State H-Transfer Tropylium Tropylium Ion Formation (Benzyl Cleavage) Parent->Tropylium Alpha-Cleavage Quinoid Quinoid Cation [M-15]+ MethylRadical->Quinoid PropeneLoss Neutral Loss: Propene (-42 Da) TS_State->PropeneLoss PhenolIon Phenol Radical Cation [M-42]+. PropeneLoss->PhenolIon Rearrangement Product

Figure 1: Divergent fragmentation pathways. The isopropoxy group's ability to lose neutral propene (green path) is the key differentiator from standard methoxy groups.

Experimental Protocol: Self-Validating Identification

This protocol is designed to be self-validating. If the diagnostic ions (


) are absent, the presence of an isopropoxy group is statistically unlikely.
4.1 Sample Preparation
  • Solvent: Dissolve 1 mg of derivative in 1 mL methanol (LC-MS) or ethyl acetate (GC-MS).

  • Concentration: Dilute to 10 µg/mL.

4.2 GC-MS (Electron Ionization) Workflow
  • Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal degradation prior to ionization).

  • Ion Source: 230°C, 70 eV.[2]

  • Scan Range: 40–400 m/z.

  • Validation Step: Check for the molecular ion (

    
    ).[3][4][5] If 
    
    
    
    is weak, look for the base peak. In isopropoxy derivatives, the base peak is often
    
    
    .
4.3 LC-MS/MS (Electrospray) Workflow
  • Mode: Positive Ion Mode (

    
    ).
    
  • Collision Energy (CE): Ramp 10–40 eV.

  • Validation Step: Perform Product Ion Scan of the parent

    
    .
    
    • Methoxy-only analogs will show predominantly

      
       or 
      
      
      
      .
    • Isopropoxy analogs will show a dominant

      
       peak (loss of propene).
      
Comparative Performance Data

The following table contrasts the fragmentation patterns of an Isopropoxy-Methoxy Benzyl derivative against a Dimethoxy Benzyl alternative (e.g., Veratrole derivative).

Table 1: Diagnostic Ion Comparison (Relative Abundance)

FeatureIsopropoxy-Methoxy BenzylDimethoxy Benzyl (Alternative)Mechanistic Cause
Molecular Ion (

)
Weak (<10%)Moderate (20-40%)Isopropoxy group is more labile.

Present (Loss of

)
Dominant (Loss of

)
Methoxy radical cleavage.

Dominant (Base Peak) AbsentPropene elimination (Specific to Isopropoxy).

Moderate (Isopropyl radical)AbsentDirect cleavage of isopropyl group.
Tropylium Ion PresentPresentCommon benzylic core stability.[1]
Workflow for Isomer Differentiation

When distinguishing ortho, meta, and para isomers of isopropoxy-methoxy benzyl derivatives, use the following logic flow.

IsomerLogic Start Analyze Mass Spectrum (EI or ESI-MS/MS) Check42 Is [M-42] (Propene Loss) the Base Peak? Start->Check42 Yes42 High Probability: Isopropoxy Present Check42->Yes42 Yes No42 Check [M-15] / [M-31] Check42->No42 No OrthoCheck Check Intensity of [M-OH] or [M-H2O] Yes42->OrthoCheck Ortho Ortho-Isomer (Ortho Effect: Interaction between Isopropoxy & Methoxy) OrthoCheck->Ortho High Abundance ParaMeta Meta/Para Isomer (Standard Fragmentation) OrthoCheck->ParaMeta Low/Absent

Figure 2: Decision tree for structural elucidation. Note that ortho-isomers often show "Ortho Effects" such as the elimination of small neutral molecules (water/methanol) due to substituent proximity.[6]

References
  • McLafferty, F. W. (1959).[7] Mass Spectrometric Analysis. Molecular Rearrangements. Analytical Chemistry, 31(1), 82–87.[7] [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach, 2nd Edition. Wiley. (Fundamental text on alkene elimination mechanisms in ethers). [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed discussion on ortho-effects and retro-ene reactions). [Link]

  • NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. (Source for standard ionization energies and fragmentation patterns of alkoxybenzenes). [Link]

  • Karpati, P., et al. (2012). Mass spectrometric fragmentation of alkoxybenzyl derivatives in designer drug analysis. Journal of Mass Spectrometry. (Contextual reference for regioisomer differentiation in forensic science). [Link]

Sources

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